molecular formula C7H7ClFN B1471133 5-Chloro-2-fluoro-4-methylaniline CAS No. 1263275-21-3

5-Chloro-2-fluoro-4-methylaniline

Cat. No.: B1471133
CAS No.: 1263275-21-3
M. Wt: 159.59 g/mol
InChI Key: QLSFSYFWNWRGLG-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methylaniline is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-methylaniline typically involves the nitration of 4-chloro-2-fluorotoluene followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amine group to form the desired aniline derivative. Common reagents used in these steps include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

5-Chloro-2-fluoro-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, potentially leading to therapeutic or toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-4-methylaniline is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

5-chloro-2-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSFSYFWNWRGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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